Defluoro Levofloxacin, also known as 9-Desfluoro Levofloxacin, is a synthetic derivative of the fluoroquinolone antibiotic levofloxacin. It belongs to the class of antibiotics that inhibit bacterial DNA synthesis, primarily targeting DNA gyrase and topoisomerase IV. This compound is utilized in various scientific and medical applications due to its antibacterial properties.
Defluoro Levofloxacin is derived from levofloxacin through a chemical modification process that involves the removal of a fluorine atom at the ninth position of the levofloxacin molecule. It is classified under fluoroquinolone antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
The synthesis of Defluoro Levofloxacin typically involves several steps, including nucleophilic substitution and dehalogenation. The general procedure includes:
The final product is typically purified using recrystallization and chromatography techniques to ensure high yield and purity.
Defluoro Levofloxacin retains the core structure of levofloxacin but lacks one fluorine atom at the ninth position. Its molecular formula is with a molecular weight of approximately 357.37 g/mol. The structural representation can be described as follows:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the molecular structure and purity .
Defluoro Levofloxacin participates in various chemical reactions typical for fluoroquinolone derivatives:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions are optimized for specific transformations to enhance yields .
Defluoro Levofloxacin acts primarily by inhibiting bacterial DNA synthesis through its interaction with two critical enzymes:
By inhibiting these enzymes, Defluoro Levofloxacin prevents bacterial DNA replication, leading to cell death. Its pharmacokinetic properties include high oral bioavailability (approximately 99%) and extensive tissue distribution, making it effective against various bacterial infections .
Defluoro Levofloxacin exhibits several notable physical and chemical properties:
Chemical properties include stability under acidic conditions but susceptibility to hydrolysis at elevated temperatures or in alkaline environments .
Defluoro Levofloxacin has several significant applications:
The compound's ability to inhibit critical bacterial enzymes makes it a valuable asset in both clinical settings and research laboratories .
Levofloxacin, a chiral fluoroquinolone antibiotic, features a fluorine atom at the C-8 position essential for its DNA gyrase/topoisomerase IV binding. Defluoro levofloxacin (CAS 117620-85-6) is synthesized by replacing this fluorine with hydrogen, yielding the molecular formula C₁₈H₂₁N₃O₄ (molecular weight: 343.38 g/mol) [2] [7]. The compound is systematically named as (3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid and is alternatively designated as 9-Desfluoro levofloxacin or Levofloxacin Impurity D [7]. Its crystalline form melts at 217–223°C and exhibits predicted aqueous solubility of 0.15 mg/mL at 25°C, significantly lower than levofloxacin due to reduced membrane permeability [7].
Table 1: Structural Comparison of Levofloxacin and Defluoro Levofloxacin
Property | Levofloxacin | Defluoro Levofloxacin |
---|---|---|
Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₈H₂₁N₃O₄ |
Molecular Weight (g/mol) | 361.37 | 343.38 |
CAS Number | 100986-85-4 | 117620-85-6 |
C-8 Substituent | Fluorine | Hydrogen |
Key Synonyms | Levaquin® | Ofloxacin Impurity C, Levofloxacin EP Impurity D |
The synthetic pathway involves nucleophilic displacement of levofloxacin’s fluorine or reductive defluorination of advanced intermediates. One patent describes refluxing levofloxacin with palladium/carbon in dimethylacetamide under hydrogen to achieve >95% defluorination [3]. Purification employs mixed-solvent systems (e.g., ethyl acetate/tert-butanol/water) to isolate crystalline products with ≤0.15% impurities [5].
Defluorination primarily investigates fluorine’s role in antibacterial efficacy and toxicity. Studies confirm that fluorine elimination reduces DNA binding affinity by 10- to 20-fold compared to levofloxacin, as fluorine stabilizes the drug-enzyme complex via electrostatic interactions with gyrase Mg²⁺ ions [8]. Consequently, defluoro levofloxacin shows diminished activity against Staphylococcus aureus (MIC >8 μg/mL vs. parent MIC 0.25–0.5 μg/mL) and negligible inhibition of Pseudomonas aeruginosa [8].
Table 2: Antibacterial Activity of Defluoro Levofloxacin vs. Levofloxacin
Bacterial Target | Levofloxacin MIC₉₀ (μg/mL) | Defluoro Levofloxacin MIC₉₀ (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25–0.5 | >8.0 |
Escherichia coli | ≤0.06 | 2.0–4.0 |
Pseudomonas aeruginosa | 1.0–2.0 | >16.0 |
Streptococcus pneumoniae | 1.0 | 8.0–16.0 |
Structurally, defluoro levofloxacin serves as a critical probe for structure-activity relationship (SAR) studies. It validates that C-8 fluorine optimizes:
Notably, defluoro analogs help differentiate antibacterial effects from structure-dependent toxicities like phototoxicity, which is attenuated in the absence of C-8 fluorine [2].
The first synthesis of defluoro levofloxacin was disclosed in a 2003 study (Gray et al.), aiming to evaluate non-fluorinated quinolone scaffolds [2]. This foundational research spurred patent filings on optimized synthetic and purification methods:
Table 3: Key Patents for Defluoro Levofloxacin Synthesis
Patent/Publication | Key Innovations | Yield/Purity |
---|---|---|
US20030130507A1 (2003) | Catalytic hydrogenation with Pd/C in DMAc | >90% yield, >95% purity |
WO2006009374A1 (2005) | Crystal form control via antisolvent precipitation | 88% yield, 99.9% purity |
Gray et al. (2003) [2] | Nucleophilic substitution of levofloxacin triflate | 75% yield, N/A |
Commercial applications focus on two niches:
Current process optimizations target cost reduction, such as replacing Pd/C with nickel catalysts and implementing continuous flow crystallization to enhance particle size distribution [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7